[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c20-12-4-2-9(17-19(12)6-13(21)22)15-16-14(18-25-15)8-1-3-10-11(5-8)24-7-23-10/h1,3,5H,2,4,6-7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFWVESDUCIFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyridazinone Core: This can be synthesized by the condensation of hydrazine derivatives with diketones.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex molecules typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the oxadiazole or pyridazinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against a range of bacteria and fungi. The incorporation of the benzodioxole fragment enhances this activity by potentially increasing lipophilicity and bioavailability .
Anticancer Properties
Studies have suggested that compounds similar to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
Pharmacological Applications
Neuroprotective Effects
There is emerging evidence that the compound may possess neuroprotective properties. Research has indicated that certain oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory mediators and cytokines in vitro, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin. Modifications to the benzodioxole and oxadiazole components can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole | Enhances antimicrobial potency |
| Variations in oxadiazole ring | Alters cytotoxicity against cancer cells |
| Changes in acetic acid moiety | Affects solubility and bioavailability |
Case Studies
-
Antimicrobial Screening
A study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the oxadiazole ring significantly affected inhibitory concentrations . -
Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that certain derivatives induced apoptosis at specific concentrations. The study highlighted the importance of functional groups attached to the oxadiazole for enhancing anticancer activity . -
Neuroprotection in Animal Models
Experimental models of neurodegeneration showed that compounds similar to 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin provided significant protection against cognitive decline when administered prior to neurotoxic exposure .
Mechanism of Action
The mechanism of action for [3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic Acid (QY-7304)
- Key Differences :
- The dimethoxyphenyl group lacks the fused oxygen atoms of benzodioxole, reducing electron-donating effects and metabolic stability.
- Absence of the oxadiazole ring diminishes hydrogen-bonding capacity and rigidity compared to the target compound.
- Implications : QY-7304’s simpler structure may result in lower target affinity but improved synthetic accessibility .
2-[3-(3-Pyridinyl)-1,2,4-Oxadiazol-5-yl]-acetic Acid
- Structure : Oxadiazole-acetic acid hybrid with a pyridine substituent.
- Implications : This compound’s simplified scaffold may favor applications in inflammation rather than neurology .
2.1.3 Pyridazinone-Thiazole Hybrids (e.g., Compound 62)
- Structure: Pyridazinone linked to thiazole via an amide bond.
- Key Differences :
SAR Insights :
- Aromatic Substituents : Electron-donating groups (e.g., methoxy, benzodioxole) enhance anticonvulsant activity by improving receptor binding .
- Heterocyclic Cores: Pyridazinone-oxadiazole hybrids may offer superior metabolic stability over pyridazinone-thiazoles due to reduced sulfur-mediated degradation.
- Acetic Acid Side Chain: Critical for solubility and ionic interactions; its position (e.g., pyridazinone vs. oxadiazole attachment) modulates target selectivity.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | QY-7304 | 2-[3-(3-Pyridinyl)-oxadiazole]-acetic acid |
|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | 318.3 g/mol | 205.17 g/mol |
| LogP (Predicted) | 1.8 | 2.1 | 0.9 |
| Polar Surface Area | ~90 Ų | ~70 Ų | 83 Ų |
| Metabolic Stability | High (oxadiazole, benzodioxole) | Moderate (dimethoxyphenyl) | Low (pyridine susceptibility) |
Key Observations :
- The target compound’s benzodioxole-oxadiazole combination enhances metabolic stability and membrane permeability compared to QY-7303.
- Lower LogP of the pyridine-containing analogue () suggests reduced blood-brain barrier penetration, limiting neurological applications.
Biological Activity
The compound [3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article discusses its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 285.29 g/mol.
Structural Characteristics
The compound features a benzodioxole moiety, which is known for its bioactive properties, alongside an oxadiazole and a dihydropyridazine structure. These functional groups contribute to the compound's biological activity.
Research indicates that this compound may exhibit several mechanisms of action:
- Antioxidant Activity : The presence of the benzodioxole group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary studies indicate that compounds with oxadiazole structures often show antimicrobial activity against various pathogens.
- Neuroprotective Effects : Some derivatives have been linked to neuroprotective properties, potentially through modulation of neurotransmitter systems.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- In vitro Studies : Laboratory tests have demonstrated that the compound can inhibit specific enzymes associated with inflammatory pathways, suggesting anti-inflammatory potential.
| Study Reference | Biological Activity Observed | Methodology |
|---|---|---|
| Antioxidant activity | DPPH assay | |
| Antimicrobial activity | Agar diffusion method | |
| Neuroprotection | Cell viability assays |
Case Studies
Several case studies have explored the therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A derivative of this compound was tested against various cancer cell lines and showed significant cytotoxic effects, indicating its potential as an anticancer agent.
- Neurodegenerative Disease Models : In animal models of neurodegeneration, compounds similar to this one have demonstrated the ability to improve cognitive function and reduce neuronal damage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid, and how are intermediates characterized?
- Methodology : Multi-step synthesis involving cyclocondensation of precursors (e.g., benzodioxolyl-oxadiazole intermediates) followed by coupling with dihydropyridazinone-acetic acid derivatives. Characterization via HPLC for purity, FTIR for functional groups (C=O, N-O stretches), and /-NMR for structural confirmation .
Q. How are key spectroscopic features (e.g., NMR, FTIR) used to confirm the structure of this compound?
- Methodology :
- -NMR: Peaks at δ 6.8–7.2 ppm (benzodioxole aromatic protons), δ 2.5–3.5 ppm (pyridazinone methylene groups).
- FTIR: Bands at 1670–1700 cm (oxadiazole C=N and pyridazinone C=O), 1250 cm (benzodioxole C-O-C).
- LC-MS for molecular ion confirmation .
Q. What experimental methods determine solubility and lipophilicity for early-stage pharmacokinetic profiling?
- Methodology : Shake-flask method for aqueous solubility (pH 7.4 buffer), octanol-water partition coefficient (logP) via HPLC retention time correlation. Computational tools like SwissADME predict drug-likeness (e.g., topological polar surface area, bioavailability radar) .
Q. How is crystallinity assessed, and what techniques validate solid-state stability?
- Methodology : X-ray diffraction (XRD) for crystal lattice analysis, differential scanning calorimetry (DSC) for melting point determination, and accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorescence-based substrates or HPLC-based metabolite quantification. Cell viability assays (MTT) for cytotoxicity profiling .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
- Methodology : Fractional factorial design to screen variables (temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) reduces trial runs by 40% while maximizing yield .
Q. What computational strategies predict reaction pathways for novel derivatives?
- Methodology : Quantum chemical calculations (DFT) to model transition states and activation energies. ICReDD’s reaction path search tools integrate computational predictions with robotic experimentation for rapid validation .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting enzyme inhibition vs. cellular activity)?
- Methodology : Triangulate data using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays). Meta-analysis of dose-response curves to identify off-target effects or solubility limitations .
Q. What advanced techniques analyze degradation pathways under oxidative stress?
- Methodology : Forced degradation studies (HO, UV light) with LC-QTOF-MS to identify degradation products. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying storage conditions .
Q. How do structural analogs (e.g., pyrazolo-oxadiazole derivatives) inform SAR for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
